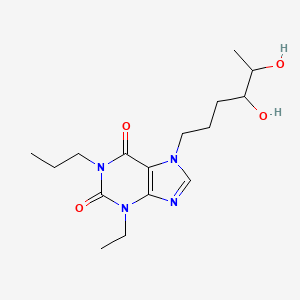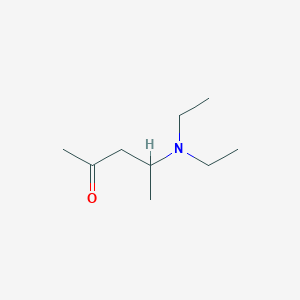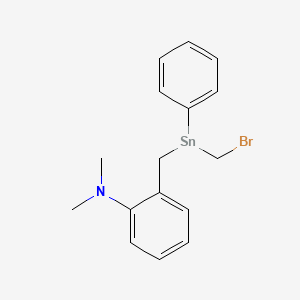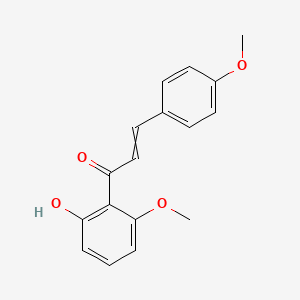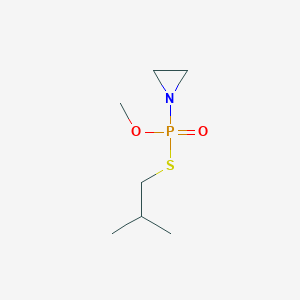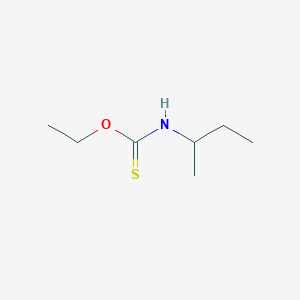
2,3-Di-tert-butyl-1-methyl-1H-borirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Di-tert-butyl-1-methyl-1H-borirene is a boron-containing heterocyclic compound characterized by its unique three-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di-tert-butyl-1-methyl-1H-borirene typically involves the reaction of a boron-containing precursor with suitable organic reagents under controlled conditions. One common method involves the use of tert-butyl-substituted boron compounds and methylating agents. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3-Di-tert-butyl-1-methyl-1H-borirene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the borirene ring into more saturated boron-containing compounds.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boranes or boronates.
Scientific Research Applications
2,3-Di-tert-butyl-1-methyl-1H-borirene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex boron-containing compounds, which are valuable in organic synthesis and catalysis.
Medicine: Research is ongoing into the use of boron compounds in cancer therapy, particularly in boron neutron capture therapy (BNCT).
Industry: The compound can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 2,3-Di-tert-butyl-1-methyl-1H-borirene exerts its effects involves interactions with various molecular targets. The boron atom in the compound can form stable complexes with other molecules, influencing their reactivity and stability. The pathways involved often include coordination with electron-rich species, leading to the formation of stable boron-containing intermediates.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: These compounds also contain a three-membered ring structure but with nitrogen atoms instead of boron.
Boronic Acids: These compounds contain boron and are widely used in organic synthesis and medicinal chemistry.
Boranes: These are boron-hydrogen compounds with various applications in chemistry and industry.
Uniqueness
2,3-Di-tert-butyl-1-methyl-1H-borirene is unique due to its specific substitution pattern and the presence of both tert-butyl and methyl groups. This unique structure imparts distinct reactivity and stability compared to other boron-containing compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
84074-00-0 |
|---|---|
Molecular Formula |
C11H21B |
Molecular Weight |
164.10 g/mol |
IUPAC Name |
2,3-ditert-butyl-1-methylborirene |
InChI |
InChI=1S/C11H21B/c1-10(2,3)8-9(12(8)7)11(4,5)6/h1-7H3 |
InChI Key |
RBHGAURKWLJGTQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(C(=C1C(C)(C)C)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-5-[(2-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14410785.png)
![Trimethyl{[2-methyl-4-(trimethylsilyl)but-3-yn-2-yl]oxy}silane](/img/structure/B14410787.png)
![2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one](/img/structure/B14410794.png)
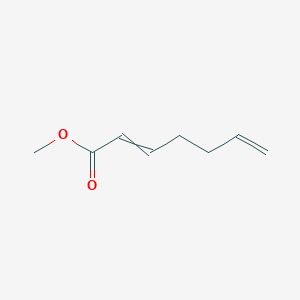
![5-Methylidenespiro[3.5]nonan-1-one](/img/structure/B14410804.png)
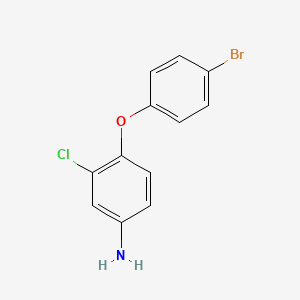
![N,N-Dimethyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14410814.png)
![7,15-Dimethyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane](/img/structure/B14410817.png)
